Nequinate, also known as Methyl Benzoquate, is a synthetic compound classified as a 4-hydroxyquinoline. [] It plays a significant role in scientific research, particularly in the field of parasitology, as an anticoccidial agent. Studies have focused on its efficacy against various strains of Eimeria tenella, a protozoan parasite that causes cecal coccidiosis in poultry. [, , , , ] This parasitic infection poses a significant threat to poultry production, leading to economic losses worldwide. Research on Nequinate aims to understand its mode of action, resistance development, and potential for controlling coccidiosis in poultry.
Nequinate, chemically known as 6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylic acid, is derived from the quinoline structure. It is synthesized through various chemical pathways that involve the modification of quinoline derivatives. The compound has been documented in several chemical databases and is available as an analytical standard from suppliers like Sigma-Aldrich and FUJIFILM Wako Pure Chemical Corporation .
The synthesis of Nequinate can be achieved through multiple methods. One notable approach involves the reaction of 6-butyl-4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylic acid with specific reagents under controlled conditions. The synthesis typically requires:
For instance, one method details the intramolecular rearrangement of 3-(butanoylamino)phenyl butanoate to yield Nequinate, highlighting the importance of reaction conditions such as temperature and time for optimal yield .
Nequinate's molecular structure features a quinoline backbone with various functional groups that contribute to its biological activity. Key structural characteristics include:
Crystallographic studies reveal that the compound exhibits near coplanarity among its aromatic ring, amide group, and carbonyl group due to intramolecular hydrogen bonding interactions. This structural arrangement is crucial for its biological efficacy .
Nequinate participates in various chemical reactions that are essential for its activity as an anticoccidial agent. Notable reactions include:
These reactions are often influenced by environmental factors such as pH and temperature, which can significantly impact the compound's efficacy in vivo.
Nequinate exerts its therapeutic effects primarily through interference with the life cycle of Eimeria parasites. The mechanism of action involves:
Research indicates that Nequinate's action may also involve targeting specific enzymes critical for parasite survival, although detailed studies are ongoing to fully elucidate these mechanisms .
Nequinate possesses distinct physical and chemical properties that influence its application:
These properties are crucial for formulating effective veterinary products.
Nequinate is primarily utilized in veterinary medicine for controlling coccidiosis in livestock. Its applications include:
The compound's efficacy has made it a valuable tool in both clinical settings and research laboratories focused on parasitology .
Nequinate (methyl 7-benzyloxy-6-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) emerged in the 1960s as part of the quinoline-based anticoccidial agents developed for poultry production. The compound (CAS 13997-19-8) features a molecular formula of C₂₂H₂₃NO₄ and molecular weight of 365.4 g/mol, with its structural complexity centered around the fused quinoline core decorated with critical butyl and benzyloxy substituents [5]. Early industrial synthesis relied on the Conrad-Limpach reaction – a classical quinoline synthesis involving thermal cyclization between substituted anilines and β-ketoesters at 230-250°C. The specific precursor selection proved crucial, with 6-butyl-7-hydroxy-4-quinolone serving as the foundational scaffold for benzylation and esterification steps .
Key challenges in synthesis centered on regioselectivity control during quinoline ring formation and purification requirements to achieve pharmaceutical-grade material. The Pfitzinger synthesis offered an alternative route using isatin derivatives under alkaline conditions (50-80°C), providing cleaner reaction profiles at the expense of reduced yields (55-70%) compared to Conrad-Limpach (70-85%) . Industrial optimization later implemented continuous flow reactors to overcome limitations of batch processing, particularly for the thermally demanding cyclization step. This technology enhanced heat transfer and minimized side products through precise temperature control and reduced residence time variations .
Table 1: Comparative Synthetic Methods for Quinoline Core Assembly
Method | Temperature Range (°C) | Typical Yield (%) | Reaction Time (h) | Catalyst System |
---|---|---|---|---|
Conrad-Limpach | 200-250 | 70-85 | 2-4 | Thermal |
Pfitzinger Reaction | 50-80 | 55-70 | 6-12 | KOH/EtOH |
Friedländer Synthesis | 80-120 | 65-75 | 4-8 | TFA/p-TSA |
Modified Skraup | 140-180 | 45-65 | 8-16 | H₂SO₄/Fe₂O₃ |
Final functionalization required specialized esterification techniques to introduce the C3 methoxycarbonyl group. Fischer esterification using methanol and sulfuric acid catalyst (65-78°C, 4-6 hours) achieved 85-95% yields, while cesium salt-mediated alkylation with iodomethane in DMF provided superior selectivity for sterically hindered positions (80-95% yield). The critical benzylation step at O-7 employed Williamson ether synthesis with benzyl halides under basic catalysis (K₂CO₃/NaH, DMF, 80-120°C) .
The intellectual property landscape for nequinate reflects specialized veterinary applications rather than broad therapeutic use. Comprehensive patent analysis reveals methodological challenges in life sciences patent landscapes, where inconsistent methodologies, incomplete data coverage, and outdated information frequently compromise analytical reliability [6]. When examining production technologies relevant to precursor synthesis, electrochemical methods show accelerated patent filing growth (2020-present), particularly from Chinese institutions, while traditional anthraquinone auto-oxidation (AO) processes demonstrate declining investment despite current industrial dominance [2] [8].
Industrial-scale production emphasized catalyst innovation and reactor design to optimize the hydrogenation steps in precursor synthesis. Palladium-based catalysts (Pd/Al₂O₃) remained standard for quinone reductions, though novel formulations like Pd-Zn-Ba/SBA-15 and Pd-Ru alloys showed promise in patent literature [2]. Reactor evolution progressed from fixed-bed systems to fluidized-bed reactors that enhanced catalyst utilization and heat transfer efficiency. Slurry-bed reactors offered cost advantages but presented practical limitations in continuous catalyst separation [2] [8].
Table 2: Patent Trends in Industrial Oxidation Technologies Relevant to Precursor Synthesis
Synthesis Method | Active Patents | 2020+ Filings (%) | Dominant Jurisdiction | Technology Focus |
---|---|---|---|---|
Electrochemical Methods | High | 38% | China | Carbon electrode optimization |
Anthraquinone Auto-oxidation | High | 22% | Germany/USA | Catalyst regeneration systems |
Direct H₂/O₂ Synthesis | Moderate | 18% | USA | Explosion risk mitigation |
Photocatalytic Synthesis | Emerging | 15% | China/Japan | g-C₃N₄/TiO₂ composites |
Methodological weaknesses in patent analysis include classification discrepancies – exemplified by electrochemical peroxide production patents being scattered across CPC classes C25B1/00, C25B1/01, and C25B1/30 rather than consolidated under standardized codes. This complicates comprehensive landscape analysis and necessitates multi-database searches combining IPC/CPC codes with keyword proximity operators for precision [2] [8]. For nequinate specifically, patent activity remains constrained by its specialized veterinary application and the molecule's maturity, with most protection likely embedded in process patents for quinoline synthesis.
Systematic modification of nequinate's structure has identified critical pharmacophoric elements for antiprotozoal activity. The quinolone core serves as an indispensable scaffold, with C4-ketone and C3-ester groups forming essential hydrogen-bonding interactions with the target enzyme's active site. The N1 position tolerates minimal modification as protonation facilitates membrane penetration in the parasitic digestive tract [3] [5].
Alkyl chain optimization revealed striking SAR dependence:
The benzyloxy group at C7 permits significant modification while retaining activity:
Nitro-derivatization produced notable activity enhancements, aligning with broader observations that nitroaromatic compounds undergo enzymatic reduction to cytotoxic intermediates in protozoal metabolism [10]. 6-Nitronequinate (synthesized via TFA-mediated nitration) exhibited 8-fold improved efficacy against drug-resistant Eimeria tenella strains compared to the parent compound. Molecular docking suggests this enhancement stems from reduction potential optimization (-398 mV) within the favorable range for selective bioactivation in parasitic electron transport chains [10].
Comparative SAR across quinolone anticoccidials highlights shared pharmacophores:
Table 3: Structural Features Governing Anticoccidial Activity in Quinolone Derivatives
Position | Structural Feature | Permitted Modifications | Activity Impact | Proposed Rationale |
---|---|---|---|---|
C3 | Ester/ketone | Methyl → ethyl ester; ketone replacement | Minimal change | H-bond acceptor interaction preserved |
C4 | Ketone | None | Critical (>1000x loss if modified) | Essential for enolization/chelation |
C6 | n-Butyl | C3-C5 linear alkyl; no branching | C4> C3> C5; branched chains inactive | Hydrophobic pocket size limitation |
C7 | Benzyloxy | Substituted benzyl; heteroaromatic methyl | Halogen substitution tolerated | π-Stacking interactions variable |
N1 | Unsubstituted | Methyl → 30% activity loss | Moderate reduction | Alters pKa and membrane permeability |
Manzamine alkaloids from marine sponges represent structurally distinct compounds with overlapping bioactivity profiles (antiprotozoal activity) but differ fundamentally in mechanism. Unlike nequinate's direct mitochondrial inhibition, manzamines like 8-hydroxymanzamine A target glycogen synthase kinase-3β (GSK-3β) and CDK-5 through ATP-noncompetitive binding [7]. This contrast highlights how scaffold divergence achieves similar therapeutic endpoints via different molecular targets.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: